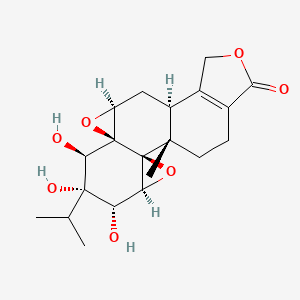

Epi-triptolide

Description

Contextualization within Diterpenoid Natural Products Research

Epi-triptolide belongs to the abietane-type diterpenoid lactone family of natural products. nih.govfrontiersin.org Diterpenoids are a large and structurally diverse class of organic compounds derived from four isoprene (B109036) units, which are commonly isolated from plants and fungi. researchgate.net Many diterpenoids exhibit a wide range of potent biological activities, including anti-inflammatory, immunosuppressive, antimicrobial, and antitumor properties. researchgate.netphcogres.commdpi.com

The parent compound, triptolide (B1683669), is a diterpene triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii, commonly known as Thunder God Vine. nih.govscienceopen.com Since its isolation in 1972, triptolide has been recognized as one of the most potent natural products for its anti-inflammatory, immunosuppressive, and anticancer activities. nih.govsci-hub.se This has made the Tripterygium genus and its constituent compounds a major focus of natural products research. researchgate.net this compound, as a direct stereoisomer of triptolide, is a key subject within this research domain. It is often co-produced during the chemical synthesis of triptolide and serves as a critical tool for understanding the chemical and biological importance of specific stereocenters in this class of molecules. nih.govresearchgate.net

Table 1: Chemical Properties of 14-Epitriptolide

| Property | Value |

|---|---|

| CAS Number | 147852-78-6 biosynth.com |

| Molecular Formula | C₂₀H₂₄O₆ biosynth.com |

| Molar Mass | 376.40 g/mol |

Significance of Stereoisomeric Forms in Biological Activity

In drug discovery and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is fundamentally important for its biological function. Stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in the spatial orientations of their atoms, can exhibit dramatically different biological activities. nih.gov

This compound is the C-14 epimer of triptolide, meaning it differs from triptolide only in the stereochemistry at the 14th carbon position. In triptolide, the hydroxyl (-OH) group at C-14 is in the beta (β) orientation, whereas in this compound, it is in the alpha (α) position. researchgate.net This seemingly minor structural alteration has significant consequences for the molecule's interaction with biological targets.

The C-14 β-hydroxyl group of triptolide is widely considered essential for its potent biological effects. europeanreview.orgnih.gov However, studies on this compound and its derivatives have shown that compounds with the C-14 α-hydroxyl configuration can still retain significant cytotoxic activity. researchgate.net Research involving the synthesis of various C-14 substituted this compound derivatives has demonstrated that modifications at this site can produce compounds with retained, albeit sometimes reduced, anticancer activity. researchgate.netprobes-drugs.org This highlights the nuanced role of stereochemistry in this molecular scaffold and underscores the importance of studying isomers like this compound to fully map the structure-activity relationship.

Table 2: Structural Comparison of Triptolide and this compound

| Compound | Structure | Key Stereochemical Feature |

|---|---|---|

| Triptolide | C-14 β-hydroxyl group | |

| This compound | C-14 α-hydroxyl group |

Historical and Current Research Trajectories on this compound

The research trajectory of this compound is intrinsically linked to that of triptolide. Following the isolation and characterization of triptolide in the early 1970s, significant efforts were directed towards its total chemical synthesis due to its complex structure and potent activity. nih.govresearchgate.net In several synthetic routes, this compound was obtained as a significant byproduct alongside triptolide, establishing it as a known and accessible isomer. nih.govresearchgate.net

Early research often viewed this compound primarily as a synthetic side-product. However, the consistent need to separate it from the more active triptolide prompted further investigation into its own biological profile. This led to a shift in perspective, where this compound became a subject of interest in its own right for probing the structural requirements of the triptolide pharmacophore.

Current research has moved beyond incidental production and now includes the targeted design, synthesis, and biological evaluation of novel this compound derivatives. europeanreview.orgbiorxiv.org Scientists are actively creating libraries of C-14 substituted epi-triptolides, introducing various chemical moieties to explore how these changes affect biological activity. For instance, studies have focused on creating C-14 heterocycle substituted this compound derivatives and evaluating their cytotoxic effects against various cancer cell lines. probes-drugs.orgfrontiersin.org These investigations aim to discover new compounds that might retain the therapeutic potential of triptolide but with a different activity profile.

Table 3: Selected Research Findings on this compound and Its Derivatives

| Research Focus | Key Finding | Reference |

|---|---|---|

| Total Synthesis | This compound (68%) was obtained as a major product along with triptolide (21%) in a key step of a total synthesis route. | nih.govresearchgate.net |

| Derivative Synthesis & Activity | Novel C-14 heterocycle substituted this compound derivatives were synthesized as potential anticancer agents. | europeanreview.orgprobes-drugs.org |

| Structure-Activity Relationship | This compound derivatives with a C-14α-hydroxyl group were found to retain potent cytotoxicity against specific tumor cell lines. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C20H26O7 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

DYVDZVMUDBCZSA-CIVMWXNOSA-N |

Isomeric SMILES |

CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Epi Triptolide

Total and Semisynthetic Approaches Incorporating Epi-triptolide Formation

The synthesis of this compound is not typically a primary objective but rather a consequence of strategies aimed at its epimer, triptolide (B1683669). The complex structure of the triptolide scaffold, featuring nine chiral centers, three epoxides, and a butenolide ring, has made it a formidable target for organic chemists. beilstein-journals.orgnih.gov The first total synthesis of racemic triptolide, a landmark achievement by Berchtold and colleagues in 1980, also represented the first synthesis of this compound, as the two compounds were co-produced in the final step. nih.gov

A common feature across numerous total and semisynthetic routes is the generation of a late-stage intermediate, triptonide (B1683670), which possesses a ketone at the C-14 position. The non-stereoselective reduction of this ketone is the pivotal step that yields a mixture of triptolide (with a C-14 β-hydroxyl group) and this compound (with a C-14 α-hydroxyl group). nih.govresearchgate.net In many reported syntheses, the reduction of triptonide with sodium borohydride (B1222165) affords triptolide in a 21% yield and 14-epi-triptolide (B14070725) as the major product in a 68% yield. beilstein-journals.orgnih.govresearchgate.net This outcome underscores that many formal syntheses of triptolide are also, by extension, syntheses of this compound.

Table 1: Product Distribution from the Reduction of Triptonide

| Precursor | Reagent | Product 1 (Yield) | Product 2 (Yield) | Source(s) |

|---|

The pathways leading to this compound are defined by the strategies used to construct its precursor, triptonide. Several distinct approaches have been developed.

Berchtold's Approach : The pioneering racemic synthesis commenced from a tetralone derivative. nih.gov Key reactions included an aldol (B89426) condensation to form the A-ring and an acid-catalyzed lactonization for the D-ring (butenolide). The final sequence involved converting an intermediate, phenol (B47542) 46, into triptonide via an Alder periodate (B1199274) reaction, followed by epoxidation. beilstein-journals.orgnih.gov The subsequent reduction of triptonide completed the synthesis of both triptolide and this compound. beilstein-journals.orgnih.gov

Sherburn's Approach : A more recent and highly convergent formal synthesis avoids the use of protecting groups. nih.gov Its key features involve two separate intermolecular Diels-Alder reactions to construct the polycyclic core. beilstein-journals.orgnih.govnih.gov This route leads to a key tetracyclic intermediate that can be converted to triptophenolide (B192632) methyl ether, a known precursor to triptonide. beilstein-journals.org

Enantioselective Synthesis : The first enantioselective total synthesis of (-)-triptolide, and by extension (-)-epi-triptolide, was also developed. A crucial step in this pathway is a lanthanide triflate-catalyzed oxidative radical cyclization, which establishes the stereochemistry of the core structure with excellent diastereoselectivity. nih.gov The resulting intermediate is then converted over several steps to (+)-triptophenolide methyl ether, which is advanced to triptonide and finally reduced to the epimeric products. nih.gov

The formation of this compound is a direct consequence of the stereochemical outcome at the C-14 position. The reduction of the C-14 ketone in triptonide by hydride reagents like sodium borohydride is not fully stereoselective. The hydride can attack the carbonyl from either the α-face or the β-face. The preferential formation of 14-epi-triptolide (68% yield) over triptolide (21% yield) indicates that the hydride attack occurs preferentially from the β-face, leading to the thermodynamically more stable axial α-hydroxyl group of the epi-form. beilstein-journals.orgnih.govresearchgate.net This lack of complete facial selectivity remains a challenge in syntheses targeting triptolide exclusively, but it provides a reliable method for producing its C-14 epimer.

Divergent synthesis offers an efficient route to produce a library of related natural products from a single, advanced common intermediate. Such a strategy has been successfully developed for the triptolide family. nih.gov A key approach involves the assembly of a common intermediate using an indium(III)-catalyzed cationic polycyclization and a palladium-catalyzed carbonylation-lactone formation reaction as key steps. nih.gov This advanced intermediate can be selectively converted into various natural products, including triptolide, triptonide, and tripdiolide. nih.gov By directing the synthesis toward triptonide, this divergent route serves as a formal synthesis of this compound, which can be readily obtained via the established final reduction step. nih.govnih.gov

Chemical Modifications and Derivatization Strategies for this compound

While most derivatization studies have been performed on the more abundant triptolide, the chemical principles and reaction sites are directly applicable to this compound. The C-14 hydroxyl group, being the point of epimeric difference, is also a primary site for chemical modification. This functional group serves as a convenient handle for introducing a wide variety of substituents to create structural analogues.

The synthesis of structural analogues has been a key strategy for exploring the chemical space around the triptolide scaffold. Modifications often target the A, B, or C rings, but derivatization at the C-14 position is of particular interest as it directly relates to this compound.

B-Ring Analogues : A series of analogues with modifications to the B-ring have been synthesized. These include the introduction of hydroxyl, epoxide, halogen, or olefinic groups at the C-5 and/or C-6 positions. nih.gov

C-14 Ester and Ether Analogues : The C-14 hydroxyl group can be readily esterified or etherified. For instance, a water-soluble derivative, known as PG490-88, was created by introducing a fatty acid structure at the C-14 hydroxyl of triptolide. nih.gov Another derivative, MRx 102, features an amine ester group at this position. frontiersin.org These modifications can be similarly applied to the C-14 α-hydroxyl of this compound to generate a parallel set of analogues.

Selective functionalization of the C-14 position has led to novel compounds and new insights into the molecule's structure. Research has challenged the long-held belief that a free β-hydroxyl group at C-14 is essential for biological activity. nih.gov

In one study, novel derivatives of triptolide were synthesized where the C-14 hydroxyl group was replaced by epoxy groups or incorporated into a new five-membered ring. nih.gov A key compound, (14S)-14,21-epoxytriptolide, which has an α-oxygen configuration at the C-14 position, was synthesized and showed significant potency. nih.gov This demonstrates that substantial structural modifications at the C-14 position are synthetically feasible and can lead to compounds with notable properties. The synthetic routes to these analogues provide a clear roadmap for the selective functionalization of this compound's C-14 α-hydroxyl group to generate new chemical entities.

Table 2: Summary of Key Synthetic Strategies for the Triptolide/Epi-triptolide Scaffold

| Synthetic Approach | Key Reaction(s) | Starting Material Type | Outcome | Source(s) |

|---|---|---|---|---|

| Berchtold (Racemic) | Aldol Condensation, Alder Periodate Reaction | Tetralone | Total synthesis of Triptolide and this compound | beilstein-journals.org, nih.gov |

| Sherburn (Formal) | Intermolecular Diels-Alder Reactions | Acyclic diene and dienophile | Convergent, protecting-group-free route to key intermediate | beilstein-journals.org, nih.gov |

| Yang (Enantioselective) | Oxidative Radical Cyclization | Chiral β-keto ester | Enantioselective synthesis of (-)-Triptolide and (-)-Epi-triptolide | nih.gov |

| Li (Divergent) | Cationic Polycyclization, Pd-catalyzed Carbonylation | Polyene precursor | Access to multiple analogues from a common intermediate | nih.gov |

Heterocycle Substitution Approaches for this compound Derivatives

The C-14 position of this compound has been identified as a prime site for chemical derivatization. The hydroxyl group at this position offers a convenient handle for introducing a variety of substituents, including diverse heterocyclic systems. Research in this area has led to the synthesis of novel derivatives with modified properties.

One notable strategy involves the introduction of a C14β-aryl heterocycle aminomethyl substituent. This approach has been explored to generate a series of this compound derivatives with the aim of retaining or enhancing the parent compound's cytotoxic activity against cancer cell lines. The synthesis of these derivatives typically involves a multi-step sequence, which begins with the protection of the C-14 hydroxyl group, followed by the introduction of a suitable leaving group to facilitate nucleophilic substitution by a heterocyclic amine.

In a specific synthetic pathway, the C-14 hydroxyl group of this compound is first converted to a mesylate. This is followed by the introduction of an azide (B81097) group, which is subsequently reduced to a primary amine. This amine then serves as a key intermediate for the attachment of various heterocyclic moieties.

Another series of modifications has focused on derivatives that retain a hydroxyl group at the C-14 position but in the α-configuration, challenging the previously held belief that a C14β-hydroxyl group is essential for potent biological activity. nih.gov The synthesis of these compounds has provided valuable insights into the structure-activity relationships of this compound and its analogs.

The introduction of heterocyclic substituents has been shown to significantly influence the biological activity of this compound. For instance, the cytotoxicity of these derivatives has been evaluated against various human tumor cell lines, such as the ovarian cancer cell line SKOV-3 and the prostate cancer cell line PC-3. nih.gov The results of these studies have demonstrated that the nature of the heterocyclic ring and its point of attachment to the this compound scaffold play a crucial role in determining the potency of the resulting derivative.

Below are interactive data tables summarizing the cytotoxic activities of selected C-14 heterocycle substituted this compound derivatives against the SKOV-3 and PC-3 human cancer cell lines.

Table 1: Cytotoxicity of C-14 Heterocycle Substituted this compound Derivatives against SKOV-3 Cancer Cell Line

| Compound | Heterocyclic Moiety | IC50 (nM) |

| This compound | - | 790 |

| Derivative 1 | Pyrazine (B50134) | 368.7 |

| Derivative 2 | Substituted Pyrazole | 450.2 |

| Derivative 3 | Morpholine (B109124) | >1000 |

| Derivative 4 | Piperidine | 850.5 |

Table 2: Cytotoxicity of C-14 Heterocycle Substituted this compound Derivatives against PC-3 Cancer Cell Line

| Compound | Heterocyclic Moiety | IC50 (nM) |

| This compound | - | 1320 |

| Derivative 1 | Pyrazine | 157 |

| Derivative 2 | Substituted Pyrazole | 320.8 |

| Derivative 3 | Morpholine | >1000 |

| Derivative 4 | Piperidine | 1150.3 |

The data presented in these tables highlight that the introduction of a pyrazine ring at the C-14 position leads to a significant enhancement of cytotoxic activity against both SKOV-3 and PC-3 cell lines when compared to the parent compound, this compound. Conversely, the incorporation of a morpholine moiety results in a marked decrease in activity. These findings underscore the importance of the specific heterocyclic system in modulating the biological effects of this compound.

Biosynthetic Investigations Relevant to Epi Triptolide

Proposed Biosynthetic Pathways of Related Diterpenoids in Natural Sources

The biosynthesis of epi-triptolide is intrinsically linked to that of triptolide (B1683669), as they are epimers, differing only in the stereochemistry at a single carbon center. While the specific enzymatic steps leading exclusively to this compound have not been fully elucidated, the general pathway for triptolide-like abietane-type diterpenoids in Tripterygium wilfordii (Thunder God Vine) provides a robust framework. The biosynthesis is a multi-step process that begins with universal isoprenoid precursors and proceeds through a series of cyclizations and oxidative modifications. nih.govthno.org

The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.gov These five-carbon units are then condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). thno.org

The formation of the characteristic tricyclic abietane (B96969) skeleton is a pivotal stage. GGPP is first cyclized by a class I diterpene synthase, copalyl diphosphate synthase (CPS), to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class II diterpene synthase, with kaurene synthase-like (KSL) activity, catalyzes a second cyclization of (+)-CPP to form miltiradiene (B1257523). thno.orgresearchgate.net Miltiradiene is a key branch-point intermediate in the biosynthesis of various abietane-type diterpenoids. thno.org

From miltiradiene, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the more complex structures of triptolide and its isomers. nih.gov The proposed subsequent steps involve hydroxylations, epoxidations, and the formation of the characteristic γ-lactone ring. It is within these late-stage modifications that the stereochemistry of this compound is likely determined, possibly through the action of a specific, yet unidentified, epimerase or as a result of non-stereospecific enzymatic activity.

Identification and Characterization of Key Enzymatic Steps

Significant progress has been made in identifying and characterizing the enzymes involved in the early stages of the triptolide biosynthetic pathway, which are directly relevant to the formation of this compound's precursors.

Key Enzymes in the Biosynthesis of Triptolide-Related Diterpenoids

| Enzyme Class | Specific Enzyme (from T. wilfordii) | Function |

|---|---|---|

| Diterpene Synthase | TwTPS7v2, TwTPS9v2 | Catalyze the formation of (+)-copalyl diphosphate (CPP) from GGPP. thno.org |

| Diterpene Synthase | TwTPS27v2 | Catalyzes the conversion of CPP to miltiradiene. thno.org |

| Cytochrome P450 | CYP728B70 | Oxidizes the C-18 methyl group of miltiradiene to produce dehydroabietic acid. researchgate.net |

The identification of these enzymes has been crucial in piecing together the biosynthetic puzzle. For instance, RNA interference (RNAi) experiments have shown that a decreased expression of TwTPS7v2, TwTPS9v2, and TwTPS27v2 leads to a reduction in triptolide accumulation, confirming their essential roles in the pathway. thno.org

The cytochrome P450 enzymes are particularly important in generating the structural diversity of these diterpenoids. CYP728B70 has been identified as a key enzyme in the oxidation of miltiradiene, a critical step towards the formation of the triptolide backbone. researchgate.net More recently, CYP82D274 and CYP82D263 have been characterized as 14-hydroxylases, which are vital for the bioactivity of triptolide. nih.gov The exact enzyme and mechanism that dictates the stereochemistry at the C-14 position, leading to either triptolide or this compound, remains an area of active investigation.

Genetic Engineering and Synthetic Biology Approaches for Diterpenoid Production

The low abundance of this compound and related compounds in their natural source has spurred the development of genetic engineering and synthetic biology approaches to enhance their production. nih.govthno.org These strategies aim to overcome the limitations of natural extraction by engineering microorganisms or plant cell cultures to produce these complex molecules in a controlled and scalable manner.

One promising approach involves the heterologous expression of the identified biosynthetic genes in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. By introducing the genes for the entire pathway, from GGPP synthesis to the final oxidative steps, it is possible to reconstruct the biosynthetic pathway in a microbial chassis. For example, the precursor 14-hydroxy-dehydroabietic acid has been successfully produced in engineered Saccharomyces cerevisiae. nih.gov

Metabolic engineering in T. wilfordii itself, through hairy root cultures, has also shown success. Overexpression of key biosynthetic genes can lead to increased accumulation of the target diterpenoids. Such strategies provide a powerful platform for not only increasing the yield of known compounds but also for producing novel derivatives through the introduction of enzymes with altered specificities.

Engineered Systems for Diterpenoid Production

| Approach | Host Organism/System | Key Genes/Modifications | Outcome |

|---|---|---|---|

| Heterologous Expression | Saccharomyces cerevisiae | Introduction of genes for miltiradiene biosynthesis and subsequent P450s. | Production of triptolide precursors. nih.gov |

These synthetic biology platforms are invaluable for studying the functions of individual enzymes and for potentially elucidating the specific step responsible for the formation of this compound. By expressing different combinations of CYPs and other modifying enzymes, it may be possible to identify the enzymatic activity that leads to the epimeric configuration.

Microbial Biotransformation for this compound Related Compounds

Microbial biotransformation offers an alternative strategy for the synthesis and diversification of complex natural products like this compound. This approach utilizes whole microbial cells or purified enzymes to carry out specific chemical modifications on a substrate molecule. While direct biotransformation to produce this compound has not been extensively reported, the principle has been applied to related compounds.

Fungi and bacteria possess a vast array of enzymes, including cytochrome P450s, that can perform highly specific and stereoselective reactions such as hydroxylations, epoxidations, and glycosylations. These reactions can be difficult to achieve through traditional chemical synthesis.

For instance, microbial cultures could be used to:

Introduce new functional groups: Modifying the triptolide backbone to create novel derivatives with potentially improved properties.

Perform stereoselective reactions: Potentially converting a precursor into the specific stereoisomer of this compound.

Degrade or modify related compounds: Understanding the metabolic fate of these compounds in different microbial systems.

The exploration of diverse microbial strains for their ability to transform triptolide or its precursors could lead to the discovery of novel biocatalysts and the development of efficient processes for the production of this compound and other valuable diterpenoids.

Structure Activity Relationship Sar Studies of Epi Triptolide and Its Analogues

Importance of Specific Stereochemical Centers for Bioactivity

Role of C-14 Stereochemistry in Modulating Biological Effects

A pivotal difference between triptolide (B1683669) and epi-triptolide lies in the stereochemistry at the C-14 position. Triptolide possesses a β-hydroxyl group at this position, while this compound features an α-hydroxyl group. For a long time, the C-14β-hydroxyl group was considered essential for the potent anticancer activity of triptolide. However, recent studies on this compound and its derivatives have challenged this classical viewpoint.

Research has demonstrated that a series of this compound derivatives with a C-14α-hydroxyl group retain significant cytotoxicity against various tumor cell lines. nih.gov For instance, the introduction of C-14β-aryl heterocycle aminomethyl substituents on the triptolide scaffold was found to be an effective modification to maintain potent anticancer activity. nih.gov This suggests that while the stereochemistry at C-14 influences the biological activity, the presence of a hydroxyl group in the α-configuration does not lead to a complete loss of cytotoxicity. This finding has opened new avenues for the design and synthesis of novel anticancer agents based on the this compound scaffold, potentially offering different selectivity profiles or improved therapeutic indices.

Conformational Analysis and its Correlation with Activity

While detailed conformational analysis specifically for this compound and its direct correlation to activity are not extensively documented in publicly available literature, the general principles of molecular recognition suggest that the C-14α-hydroxyl group in this compound would alter the hydrogen bonding network and steric interactions within the binding pocket of its target protein compared to the C-14β-hydroxyl of triptolide. This altered interaction could explain the observed differences in potency and selectivity between the two epimers. Further computational modeling and structural biology studies are needed to fully elucidate the precise conformational changes induced by the C-14 epimerization and their direct impact on the biological activity of this compound.

Contribution of Epoxide Moieties to Biological Activity

The three epoxide rings are hallmark features of the triptolide and this compound structures and are widely recognized as being crucial for their biological activity. These electrophilic groups are thought to be involved in covalent interactions with nucleophilic residues in their biological targets.

C-9,11 Epoxy Group Significance

The C-9,11-epoxide is considered a critical pharmacophore for the bioactivity of triptolide and its analogues. While direct SAR studies on the C-9,11-epoxy group of this compound are limited, the extensive research on triptolide provides strong evidence for its importance. Modifications or removal of this epoxide in triptolide analogues generally lead to a significant reduction or complete loss of cytotoxic and immunosuppressive activities. This suggests that the C-9,11-epoxide is likely essential for the biological activity of this compound as well, participating in crucial interactions with its molecular target.

C-12,13 Epoxy Group Significance

Similar to the C-9,11-epoxide, the C-12,13-epoxy group is also considered a key contributor to the biological activity of this class of compounds. Its electrophilic nature makes it a potential site for covalent bond formation with target proteins. Structure-activity relationship studies on triptolide have consistently shown that alterations to this epoxide result in a dramatic decrease in potency. It is therefore highly probable that the C-12,13-epoxide plays an equally important role in the biological activity of this compound.

Influence of the α,β-Unsaturated Lactone Ring System (D-Ring)

The α,β-unsaturated lactone ring, also known as the D-ring, is another critical structural feature for the biological activity of triptolide and its derivatives. nih.gov This moiety is a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in target proteins, thereby enabling covalent modification.

Systematic SAR studies on triptolide have demonstrated that the D-ring is essential for its potent cytotoxicity. nih.gov While modifications to this ring are possible without a complete loss of activity, its fundamental structure is required for high potency. For example, the replacement of the lactone with a furan ring or the removal of the planar D-ring in triptolide analogues has been investigated. These studies generally show a decrease in activity, highlighting the importance of the α,β-unsaturated lactone system. Given the structural similarity, it is expected that the D-ring plays a similarly crucial role in the biological activity of this compound.

Interactive Data Table: Cytotoxicity of Selected Triptolide Analogues

| Compound | Modification | Cell Line | IC50 (µM) |

| Triptolide | - | PC-3 | 0.01 |

| Triptolide | - | SKOV-3 | 0.005 |

| This compound Derivative | C-14α-OH | PC-3 | 0.03 |

| This compound Derivative | C-14α-OH | SKOV-3 | 0.01 |

| D-ring Modified Analogue | Furan ring | PC-3 | >10 |

| D-ring Modified Analogue | Furan ring | SKOV-3 | >10 |

Effects of A/B Ring System Conformation on Biological Properties

While research specifically detailing the biological properties of a wide range of A/B ring-modified this compound analogues is limited, the established SAR of triptolide provides a strong basis for inference. For triptolide, the trans configuration of the A/B rings is considered crucial for its potent cytotoxic and immunosuppressive activities. Any deviation from this conformation has been shown to lead to a dramatic decrease in potency.

It is hypothesized that the specific spatial orientation of the various functional groups, dictated by the A/B ring fusion, is essential for optimal binding to target proteins. For instance, the relative positioning of the C14-hydroxyl group and the three epoxide rings (C7-C8, C9-C11, and C12-C13) is directly influenced by the A/B ring geometry. Altering this geometry from trans to cis, as seen in this compound, would reposition these key functionalities, likely disrupting the critical interactions required for high-affinity binding and subsequent biological effect.

Further investigation into the synthesis and biological evaluation of a broader series of this compound analogues with systematic modifications to the A/B ring system is necessary to fully elucidate the precise effects of this conformational change on the diverse biological properties of this class of compounds.

Comparative SAR Analysis Between this compound and Triptolide

A comparative analysis of the structure-activity relationships of this compound and triptolide highlights the profound impact of stereochemistry on biological function. While both molecules share the same molecular formula and connectivity of atoms, their different spatial arrangements lead to distinct biological profiles.

| Feature | Triptolide | This compound | Biological Activity Implication |

| A/B Ring Fusion | trans | cis | The trans fusion in triptolide results in a more linear and rigid structure, which is generally associated with higher biological activity. The cis fusion in this compound leads to a more bent conformation, which is often less favorable for target binding. |

| Overall Molecular Shape | Relatively Planar | Bent/"U-Shaped" | The planar shape of triptolide is thought to facilitate intercalation with DNA or optimal binding within the active site of target proteins. The bent shape of this compound may sterically hinder such interactions. |

| Cytotoxicity | Highly Potent | Significantly Reduced Potency | The high cytotoxicity of triptolide is directly linked to its specific three-dimensional structure. The altered shape of this compound results in a substantial loss of cytotoxic activity against various cancer cell lines. |

| Immunosuppressive Activity | Potent | Markedly Reduced Activity | Similar to cytotoxicity, the immunosuppressive effects of triptolide are highly dependent on its stereochemistry. This compound exhibits significantly weaker immunosuppressive properties. |

The key takeaway from the comparative SAR analysis is that the biological activity of this class of diterpenoid triepoxides is exquisitely sensitive to the stereochemical details of the molecular framework. The rigid, trans-fused A/B ring system of triptolide appears to be a prerequisite for its potent biological effects. The conformational change to a cis-fused system in this compound disrupts the optimal spatial arrangement of key pharmacophoric elements, leading to a dramatic reduction in its biological potency. This underscores the importance of precise three-dimensional structure in the design and development of new therapeutic agents based on the triptolide scaffold.

Molecular Mechanisms of Action of Epi Triptolide Preclinical Investigations

Modulation of Gene Expression and Epigenetic Regulation

Epi-triptolide significantly alters the landscape of gene expression by targeting core components of the transcriptional machinery and influencing epigenetic regulatory elements.

A primary and well-characterized molecular target of triptolide (B1683669), the parent compound of this compound, is the Xeroderma pigmentosum group B (XPB) protein, which is a subunit of the general transcription factor TFIIH. nih.govnih.govmdpi.comfrontiersin.org Triptolide forms a covalent bond with the XPB subunit, thereby inhibiting its DNA-dependent ATPase activity. nih.govnih.govrndsystems.comresearchgate.net This inhibition is a critical event, as the ATPase function of XPB is essential for the initiation of transcription by RNA polymerase II (RNAPII). mdpi.com The covalent interaction between triptolide and XPB effectively stalls the TFIIH complex at gene promoters, leading to a global arrest of transcription. mdpi.com This direct interaction underscores the role of this compound as a potent inhibitor of transcription initiation.

| Interaction Type | Target Residue | Consequence | Reference |

|---|---|---|---|

| Covalent Bonding | Cysteine | Inhibition of DNA-dependent ATPase activity | researchgate.net |

| Functional Inhibition | XPB/ERCC3 | Inhibition of RNA Polymerase II-mediated transcription and nucleotide excision repair | nih.govnih.gov |

The inhibition of the XPB subunit of TFIIH by this compound directly leads to the suppression of RNA Polymerase II (RNAPII) activity. nih.govrndsystems.com This results in a widespread repression of transcription across the genome. nih.gov Studies have demonstrated that triptolide treatment leads to a rapid depletion of the largest subunit of RNAPII, RPB1, through a proteasome-dependent degradation pathway. nih.govnih.gov This degradation of RPB1 is a hallmark of transcription elongation blockage. nih.govaacrjournals.org The global downregulation of transcription predominantly affects short-lived mRNAs, including those that encode for oncogenes, transcription factors, and cell cycle regulators. nih.govaacrjournals.org This broad-spectrum inhibition of gene expression is a key contributor to the compound's potent biological effects.

This compound has been shown to interfere with ribosome biogenesis, a fundamental process for cell growth and proliferation. nih.gov This is achieved by disrupting the synthesis of ribosomal RNA (rRNA), the catalytic component of ribosomes. Triptolide treatment induces nucleolar disintegration and the translocation of essential factors for rRNA synthesis, such as RNA Polymerase I (Pol I) and upstream binding factor (UBF), away from the nucleolus. nih.gov By inhibiting the binding of Pol I and UBF to the ribosomal DNA (rDNA) promoter, triptolide effectively halts the transcription of the 45S precursor rRNA, which is subsequently processed into the mature 18S, 5.8S, and 28S rRNAs. nih.gov The disruption of ribosome biogenesis triggers a "ribosomal stress" response, which can lead to cell cycle arrest and apoptosis. nih.gov

| Process Affected | Molecular Consequence | Cellular Outcome | Reference |

|---|---|---|---|

| rRNA Synthesis | Inhibition of RNA Polymerase I and UBF binding to rDNA promoter | Decreased 45S precursor rRNA levels | nih.gov |

| Nucleolar Integrity | Nucleolar disintegration and translocation of Pol I and UBF | Ribosomal stress | nih.gov |

| Ribosome Assembly | Reduced levels of 18S rRNA, a component of the 60S ribosomal subunit | Disruption of ribosome processing | nih.gov |

Recent evidence indicates that this compound can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. nih.govnih.gov Triptolide has been shown to alter the expression profiles of numerous miRNAs in various cell types. nih.gov For instance, in some cancer cell lines, triptolide treatment leads to the upregulation of certain tumor-suppressive miRNAs, while downregulating oncogenic miRNAs. nih.gov These alterations in miRNA expression can, in turn, affect a multitude of downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation. The ability of this compound to modify the miRNome represents another layer of its complex regulatory mechanism on gene expression.

Intervention in Intracellular Signaling Pathways

In addition to its profound effects on gene expression, this compound also directly intervenes in critical intracellular signaling pathways that govern cellular responses to various stimuli.

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Triptolide is a well-documented inhibitor of the NF-κB pathway. nih.govnih.gov It can block the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB. This action is thought to contribute significantly to the anti-inflammatory and immunosuppressive properties of the compound. rndsystems.com By suppressing NF-κB-mediated transcription, triptolide can downregulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) and JAK/STAT Pathway Inhibition

Triptolide has been shown to exert inhibitory effects on the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, with a particular focus on STAT3, a protein frequently activated in various cancers. mdpi.comresearchgate.net The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression involved in processes like cell proliferation, differentiation, and survival.

Preclinical investigations in cisplatin-resistant ovarian cancer cells (SKOV3/DDP) have demonstrated that triptolide can inhibit the JAK2/STAT3 signaling pathway. nih.govnih.gov In these resistant cells, which overexpress phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), treatment with triptolide was found to decrease the protein levels of p-JAK2 and p-STAT3. nih.govresearchgate.net This inhibition is linked to the generation of Reactive Oxygen Species (ROS), as the inhibitory effect of triptolide on the JAK2/STAT3 pathway could be reversed by the antioxidant N-acetylcysteine (NAC). nih.govnih.gov

Furthermore, the activation of the JAK2/STAT3 pathway by activators like Interleukin-6 (IL-6) was shown to counteract the effects of triptolide. nih.gov Specifically, triptolide's ability to disrupt the interaction between the proteins Mcl-1 and Beclin1, a key step in inducing cell death, was prevented by IL-6. nih.gov This highlights the inhibition of the JAK2/STAT3 pathway as a critical component of triptolide's mechanism of action in these cancer cells. nih.gov

Table 1: Triptolide's Effect on the JAK/STAT Pathway

| Cell Line | Pathway Component | Effect of Triptolide | Associated Outcome |

|---|---|---|---|

| SKOV3/DDP (cisplatin-resistant ovarian cancer) | p-JAK2 | Decrease | Inhibition of STAT3 signaling |

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival and is often dysregulated in cancer. researchgate.netmdpi.com Preclinical studies have indicated that triptolide can modulate this pathway at multiple levels.

Investigations have shown that triptolide can induce apoptosis by inhibiting the phosphorylation of Akt, mTOR, and the downstream effector P70S6K. researchgate.net In prostate cancer cells, triptolide was found to induce a protective form of autophagy by activating the AMPK signaling pathway, which subsequently inhibits mTOR and activates ULK1 and Beclin 1. nih.gov The activation of AMPK by triptolide in this context was linked to an increase in cytoplasmic free calcium released from the endoplasmic reticulum. nih.gov

Additionally, the PI3K/Akt pathway is involved in the regulation of the Nrf2 transcription factor. nih.govaging-us.com In studies on retinal pigment epithelial (RPE) cells, triptolide was shown to protect against oxidative stress by regulating the PI3K/Akt/Nrf2 signaling pathway. nih.govaging-us.com Triptolide treatment promoted the phosphorylation and activation of Nrf2 via the PI3K/Akt pathway, leading to an increase in antioxidant factors. nih.govaging-us.com This suggests a context-dependent regulation of the PI3K/Akt pathway by triptolide.

Wnt Signaling Pathway Attenuation

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its aberrant activation is implicated in the development of several cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov Triptolide has been identified as an effective inhibitor of this pathway. nih.gov

In NSCLC models, triptolide treatment leads to decreased cancer cell proliferation, tumor formation, and metastasis, which is associated with a reduction in Wnt signaling. nih.gov The mechanism for this attenuation involves the upregulation of multiple Wnt inhibitory factors. nih.gov Studies have shown that triptolide treatment increases the protein expression of Wnt inhibitory factor 1 (WIF1), FRZB, SFRP1, ENY2, and DKK1. nih.gov This upregulation is correlated with global epigenetic changes to Histone H3, suggesting that triptolide mediates its anti-cancer activities in lung cancer through epigenetic modifications that restore the expression of these silenced inhibitory proteins. nih.govnih.gov The suppression of the Wnt pathway by triptolide appears to intensify with higher concentrations of the compound. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Interruption

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway includes several key kinases such as ERK, JNK, and p38 MAPK. Triptolide has been shown to modulate the activity of this pathway.

Research indicates that triptolide can induce cell growth arrest and apoptosis by modulating the ERK signaling pathway. researchgate.net Furthermore, triptolide has been reported to downregulate the NF-κB and p38 MAPK signaling pathways, which contributes to its anti-inflammatory effects. researchgate.net By interrupting these MAPK-related signaling cascades, triptolide can influence fundamental cellular activities and contribute to its anti-cancer and anti-inflammatory properties.

Notch1 Signaling Pathway Modulation

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and death. mdpi.com Aberrant Notch signaling is involved in various diseases, including cancer. frontiersin.org Preclinical research has demonstrated that triptolide can modulate this pathway, specifically targeting Notch1.

In hepatocytes, triptolide was found to inhibit the protein expression of Notch1 and its active form, the Notch intracellular domain (NICD). nih.gov This suppression of Notch1 signaling led to an increase in the expression of PTEN (phosphatase and tensin homolog), a known tumor suppressor. The elevation in PTEN subsequently triggered the activation of thioredoxin-interacting protein (Txnip) by inhibiting the phosphorylation of Akt. nih.gov This cascade ultimately resulted in a reduction of thioredoxin (Trx), impairing the thioredoxin antioxidant system and leading to oxidative stress and liver injury. nih.gov These findings indicate that triptolide can cause cellular damage by suppressing the Notch1-mediated PTEN/Akt/Txnip signaling axis. nih.gov

Nrf2 Pathway Targeting and Oxidative Stress Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular response to oxidative stress by controlling the expression of antioxidant and cytoprotective genes. nih.govfrontiersin.org The interaction of triptolide with the Nrf2 pathway is complex and appears to be cell-type and context-dependent.

In some cancer cells, triptolide acts as an Nrf2 inhibitor. In A549 lung cancer cells, triptolide was found to inhibit the expression of Nrf2 target genes by promoting the nuclear export of Nrf2, thereby increasing its cytoplasmic localization. frontiersin.org This inhibition of Nrf2 function leads to increased intracellular oxidative stress, which suppresses cancer cell invasion and promotes apoptosis. frontiersin.org Similarly, in cardiomyocytes, triptolide-induced cardiotoxicity was associated with the downregulation of Nrf2 activation, leading to oxidative stress and mitochondria-mediated apoptosis. nih.gov

Conversely, in other contexts, triptolide has been shown to activate the Nrf2 pathway. In a model of age-related macular degeneration using retinal pigment epithelium (RPE) cells, triptolide protected against oxidative damage by activating the PI3K/Akt/Nrf2 pathway. nih.govaging-us.com This activation led to increased levels of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govaging-us.com Other studies have shown that activating Nrf2 with agonists can protect against triptolide-induced hepatotoxicity, suggesting that Nrf2 plays a protective role against triptolide's damaging effects in certain tissues. plos.org

Table 2: Triptolide's Interaction with the Nrf2 Pathway

| Cell/Tissue Type | Effect on Nrf2 Pathway | Outcome |

|---|---|---|

| A549 Lung Cancer Cells | Inhibition (promotes nuclear export) | Increased oxidative stress, apoptosis |

| Cardiomyocytes | Inhibition (downregulated activation) | Cardiotoxicity, apoptosis |

| Retinal Pigment Epithelium (RPE) Cells | Activation (via PI3K/Akt) | Protection against oxidative stress |

Preclinical Pharmacological Activities of Epi Triptolide

Antiproliferative and Antitumor Effects in In Vitro and In Vivo Models

Inhibition of Cancer Cell Growth and Proliferation Across Diverse Cell Lines

Research on the direct antiproliferative effects of epi-triptolide has been conducted on a limited number of cancer cell lines. In one study, the cytotoxic activity of this compound was evaluated against human ovarian cancer (SKOV-3) and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 790 nM for SKOV-3 and 1320 nM for PC-3 cells mdpi.com.

Further research has explored the synthesis and cytotoxic evaluation of C14-substituted derivatives of this compound. For instance, a series of pyrazine (B50134) derivatives of this compound were synthesized and tested against the same cell lines. One such derivative, compound 321, demonstrated greater inhibitory effects than the parent this compound, with IC50 values of 368.7 nM in SKOV-3 cells and 157 nM in PC-3 cells mdpi.com. Another study reported that C14 triazole-substituted this compound derivatives exhibited weak cytotoxic activity when compared to triptolide (B1683669) nih.gov.

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | SKOV-3 (Ovarian Cancer) | 790 |

| This compound | PC-3 (Prostate Cancer) | 1320 |

| Compound 321 (this compound derivative) | SKOV-3 (Ovarian Cancer) | 368.7 |

| Compound 321 (this compound derivative) | PC-3 (Prostate Cancer) | 157 |

A separate study focused on a novel derivative of this compound, LA67, and its effect on the C26 colon cancer cell line. The results showed that LA67 effectively inhibited the proliferation of C26 cells in a manner that was dependent on both concentration and duration of treatment nih.gov.

Suppression of Tumor Cell Migration, Invasion, and Metastasis

There is currently no publicly available scientific literature detailing the effects of this compound on the suppression of tumor cell migration, invasion, or metastasis.

Synergistic Antitumor Activities with Conventional Chemotherapeutic Agents

There is currently no publicly available scientific literature detailing the synergistic antitumor activities of this compound with conventional chemotherapeutic agents.

Efficacy in Drug-Resistant Cancer Models

There is currently no publicly available scientific literature detailing the efficacy of this compound in drug-resistant cancer models.

Immunomodulatory and Anti-Inflammatory Activities in Experimental Systems

Regulation of Pro-Inflammatory Cytokine and Chemokine Production

There is currently no publicly available scientific literature detailing the immunomodulatory and anti-inflammatory activities of this compound, including its effects on the regulation of pro-inflammatory cytokine and chemokine production. The body of research in this area has predominantly focused on its parent compound, triptolide europeanreview.orgresearchgate.net.

Modulation of T Lymphocyte Function and Activation

This compound has demonstrated significant immunomodulatory effects, particularly in its ability to influence T lymphocyte function and activation. In preclinical studies, its analog, triptolide, has been shown to suppress lymphocyte proliferation induced by concanavalin A (Con A) nih.gov. This suggests an inhibitory effect on T cell activation pathways. Furthermore, triptolide has been observed to suppress the production of Interleukin-2 (IL-2) by mouse spleen cells, a cytokine crucial for T cell proliferation and differentiation nih.gov.

Research indicates that triptolide and its derivatives can synergistically inhibit T cell activation with other immunosuppressants like tacrolimus. This combination has been shown to reduce IFN-γ production and NF-AT/NF-jB activity, thereby prolonging the survival of transplanted kidneys in animal models. Additionally, triptolide has been found to attenuate acute humoral rejection by inhibiting complement activation and T cell infiltration.

A study on umbilical cord-derived mesenchymal stromal cells (UC-MSCs) primed with triptolide revealed a stronger anti-proliferative effect on activated CD4+ and CD8+ T cells compared to non-primed UC-MSCs frontiersin.org. This enhanced immunosuppressive potency was associated with the upregulation of Indoleamine 2,3-dioxygenase-1 (IDO-1) in the presence of IFN-γ and increased expression of Programmed death-ligand 1 (PD-L1) frontiersin.org. These findings highlight the potential of this compound to modulate T cell-mediated immune responses.

Effects on Inflammatory Signaling Cascades in Disease Models

This compound exhibits potent anti-inflammatory properties by targeting key signaling cascades implicated in various disease models. A significant body of research points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a primary mechanism of its anti-inflammatory action nih.govnih.govfrontiersin.org. For instance, in a rat model of membranous nephropathy, triptolide was shown to attenuate the inflammatory response by suppressing the NF-κB signaling pathway nih.gov.

In a model of ankylosing spondylitis, triptolide was found to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway by regulating a long non-coding RNA, leading to a reduction in inflammation nih.gov. Furthermore, in a caerulein-induced acute pancreatitis model, triptolide was observed to suppress NF-κB-mediated inflammatory responses while activating the expression of Nrf2-mediated antioxidant genes mdpi.com. This dual action of inhibiting pro-inflammatory pathways and enhancing antioxidant defenses contributes to its therapeutic effects.

Studies have also demonstrated triptolide's ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17) nih.gov. In human periodontal ligament stem cells, triptolide was able to counteract the inhibitory effects of TNF-α on osteogenesis by blocking the NF-κB pathway nih.gov.

Table 1: Effects of Triptolide on Inflammatory Cytokines in a Caerulein-Induced Acute Pancreatitis Mouse Model

| Treatment Group | Serum TNF-α Level | Serum IL-6 Level |

| Control | Normal | Normal |

| Model | Significantly Increased | Significantly Increased |

| Triptolide | Significantly Decreased | Significantly Decreased |

Source: Adapted from research on triptolide's effects in acute pancreatitis models. researchgate.net

Neurobiological Activity in Experimental Models

The neurobiological effects of this compound have been investigated in various experimental models, revealing its potential as a neuroprotective and neurotrophic agent.

Neuroprotective Mechanisms in Cellular and Animal Models

In models of Alzheimer's disease (AD), triptolide has demonstrated neuroprotective effects by inhibiting the deposition of amyloid-beta (Aβ) and attenuating neuroinflammation scielo.brnih.gov. It has been shown to reduce the expression of the β-secretase APP-cleaving enzyme 1 (BACE1) and increase the expression of neprilysin (NEP), an enzyme involved in Aβ degradation scielo.br. Furthermore, triptolide has been found to protect against Aβ-induced cytotoxicity by reducing autophagosome accumulation and inducing autophagic degradation through the activation of the Akt/mTOR/p70S6K pathway scielo.br.

In models of Parkinson's disease, triptolide treatment has been shown to protect dopaminergic neurons and reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β frontiersin.org. It also inhibits microglial activation, a key component of neuroinflammation in Parkinson's disease frontiersin.org. In a model of mild traumatic brain injury, triptolide was found to lessen inflammation and reduce the expression of autophagy-related proteins, thereby protecting neurons nih.gov.

Modulation of Neurotrophic Factors

Beyond its neuroprotective effects, triptolide has also been shown to modulate neurotrophic factors, which are essential for neuronal survival and function. In a cellular model of AD, treatment with triptolide increased the expression of synaptophysin in hippocampal neurons, a protein crucial for synaptic function nih.gov. Additionally, studies have reported that triptolide can increase the synthesis and release of nerve growth factor (NGF) from primary rat astrocytes nih.gov. More recently, it was found that triptolide increased the expression of neuroligin-1, a cell adhesion protein important for excitatory synapses, in the hippocampus of an AD mouse model through epigenetic mechanisms nih.gov.

Renal-Specific Preclinical Research (excluding adverse effects)

Preclinical research has also explored the specific effects of this compound on renal function, with a focus on its protective role in the glomerulus.

Studies on Glomerular Barrier Function

Podocytes are critical components of the glomerular filtration barrier, and their injury can lead to proteinuria. Triptolide has been shown to have direct protective effects on podocytes. In a zebrafish model of podocyte injury, triptolide alleviated edema and protected against podocyte damage nih.gov. The mechanism underlying this protection involves the inhibition of the p53-mediated increase of Growth Arrest and DNA Damage-inducible beta (GADD45B) nih.gov. Triptolide was found to inhibit the binding of p53 to the GADD45B promoter, thereby suppressing its transcription nih.gov. This inhibition of the p53-NF-κB-GADD45B signaling pathway helps to maintain the integrity of the glomerular barrier function nih.gov.

In a rat model of membranous nephropathy, triptolide treatment promoted the recovery of podocyte injuries and was accompanied by a reduction in glomerular complement component 5b-9 (C5b-9) deposits nih.gov. It also suppressed the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (MAPK) in podocytes induced by C5b-9 nih.gov.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data focusing on the preclinical pharmacological activities of This compound concerning its effects on kidney cell proliferation and function in disease models. The available body of research predominantly investigates the effects of its epimer, Triptolide .

Therefore, it is not possible to provide a detailed article with research findings and data tables on "this compound" as per the requested outline.

It is possible that "Triptolide" was the intended compound of interest. Should you wish to proceed with an article on Triptolide, which has been studied for its effects on:

Glomerular mesangial cell proliferation in models of diabetic nephropathy and IgA nephropathy.

Podocyte injury in diabetic nephropathy.

Cellular proliferation in models of polycystic kidney disease.

Please confirm if the subject should be changed to "Triptolide."

Analytical and Characterization Methodologies for Epi Triptolide Research

Computational Chemistry and Molecular Docking Approaches for Target Interaction StudiesComputational studies and molecular docking analyses have been performed for Triptolide (B1683669) to understand its interaction with biological targets.tandfonline.comnih.govnih.govresearchgate.netHowever, similar studies focusing specifically on Epi-triptolide are not described.

To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be generated.

Advanced Metabolomics Approaches for Pathway Elucidation

Advanced metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a critical tool for elucidating the mechanisms of action of pharmacologically active compounds like this compound. Although research specifically isolating the metabolomic effects of this compound is nascent, the methodologies applied to its closely related epimer, triptolide, provide a clear framework for how such investigations are conducted. These approaches allow researchers to observe global changes in the metabolome, offering insights into the biochemical pathways perturbed by the compound.

Untargeted metabolomics is a primary strategy used to generate a broad snapshot of the metabolic state of a cell, tissue, or organism following exposure to a compound. This hypothesis-generating approach aims to measure as many metabolites as possible to identify unexpected biochemical changes. The primary analytical platforms for untargeted metabolomics are mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com

In a hypothetical study on this compound, researchers would expose a biological system (e.g., a cancer cell line) to the compound and compare the resulting metabolite profile to an untreated control group.

Analytical Workflow:

Sample Preparation: Extraction of metabolites from biological samples (e.g., cells, plasma, tissue). Methods must be optimized to capture a wide range of polar and non-polar molecules while effectively precipitating larger molecules like proteins. mdpi.com

Data Acquisition: Analysis of the extracts using high-resolution analytical techniques.

LC-MS/MS: Liquid chromatography separates the complex mixture of metabolites before they are ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that aids in metabolite identification. nih.govnih.gov

¹H NMR: Nuclear magnetic resonance spectroscopy detects metabolites based on the magnetic properties of atomic nuclei. While generally less sensitive than MS, NMR is highly quantitative, reproducible, and non-destructive, making it valuable for identifying and quantifying highly abundant metabolites. nih.govmdpi.comnih.gov

Data Processing and Statistical Analysis: Raw data from the instruments are processed to detect features (potential metabolites), which are then aligned across samples. Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are employed to identify features that differ significantly between the this compound-treated and control groups.

Metabolite Identification and Pathway Analysis: Significantly altered features are identified by comparing their mass-to-charge ratio and fragmentation patterns (for MS) or spectral signatures (for NMR) to established metabolite databases (e.g., KEGG, HMDB). nih.govnih.gov Once identified, these metabolites are mapped to known biochemical pathways to reveal which cellular processes are most affected.

Based on studies of the parent compound triptolide, exposure to this compound would be hypothesized to induce significant alterations in several key metabolic pathways. Research on triptolide has consistently shown disturbances in amino acid metabolism, energy metabolism, and lipid metabolism. nih.govnih.gov For instance, a ¹H NMR-based metabolomics study on triptolide identified significant changes in branched-chain amino acid metabolism and ketone body metabolism. frontiersin.org Another study combining proteomics and metabolomics revealed that triptolide affects purine and pyrimidine metabolism, as well as sphingolipid and phospholipid metabolism. nih.gov

These findings allow for the construction of a hypothetical data set illustrating the potential impact of this compound on cellular metabolism.

Table 1: Hypothetical Changes in Key Metabolites in Response to this compound

| Metabolite | Metabolic Pathway | Observed Change (Hypothetical) | Potential Implication |

|---|---|---|---|

| Isoleucine | Amino Acid Metabolism | ▼ Decreased | Disruption of protein synthesis and cellular energy supply |

| Glutamine | Amino Acid Metabolism | ▼ Decreased | Impact on anaplerosis and nucleotide synthesis |

| Hypoxanthine | Purine Metabolism | ▲ Increased | Alteration in nucleotide salvage pathways and potential oxidative stress |

| Sphingosine | Sphingolipid Metabolism | ▲ Increased | Induction of apoptosis and cell cycle arrest |

| Prostaglandin E2 | Arachidonic Acid Metabolism | ▼ Decreased | Modulation of inflammatory responses |

| 3-Hydroxybutyric acid | Ketone Body Metabolism | ▲ Increased | Shift in cellular energy utilization away from glycolysis |

By integrating these metabolomic findings with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein expression), researchers can build a more comprehensive model of this compound's biological effects. For example, a decrease in glutamine could be correlated with the downregulation of the gene encoding glutaminase, the enzyme responsible for its conversion to glutamate. This multi-omics approach strengthens the evidence for pathway perturbation and helps to pinpoint the specific molecular targets of the compound, ultimately providing a detailed elucidation of its mechanism of action.

Q & A

Q. How can contradictory findings about this compound’s mechanism of action (e.g., NF-κB inhibition vs. ROS modulation) be systematically resolved?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines to aggregate existing evidence. Perform pathway enrichment analysis on transcriptomic or proteomic datasets to identify dominant mechanisms. Use combinatorial inhibition experiments (e.g., co-administering NF-κB and ROS scavengers) to dissect causal relationships. Address confounding variables like cell-type-specific responses .

Q. What advanced models (e.g., 3D organoids, patient-derived xenografts) are most suitable for studying this compound’s efficacy in heterogeneous tumors?

- Methodological Answer : Use patient-derived organoids (PDOs) to preserve tumor heterogeneity and test drug responses across genetic subtypes. Validate results in PDX models with matched genomic profiling. Apply single-cell RNA sequencing to track clonal evolution post-treatment. Ensure reproducibility by adhering to MISAME guidelines for organoid research .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing regimens in vivo?

- Methodological Answer : Develop compartmental PK models using plasma concentration-time data from preclinical studies. Link PK parameters to PD outcomes (e.g., tumor growth inhibition) via Hill equations. Validate models with bootstrap resampling and Monte Carlo simulations to predict optimal dosing for human trials .

Q. What computational strategies (e.g., molecular docking, MD simulations) are effective for identifying this compound’s novel binding partners?

- Methodological Answer : Perform high-throughput virtual screening against protein libraries (e.g., PDB, AlphaFold) using flexible docking algorithms. Validate hits with molecular dynamics (MD) simulations to assess binding stability (RMSD/RMSF metrics). Cross-reference with experimental data from pull-down assays or CETSA .

Q. How should researchers address ethical and reproducibility challenges in this compound studies involving primary human tissues?

- Methodological Answer : Obtain IRB approval and informed consent for tissue use. Implement blinding and randomization in experimental workflows. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets. Use standardized protocols (e.g., BRET, SPR) to minimize assay variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.